Dihydroxy melphatalan

Descripción

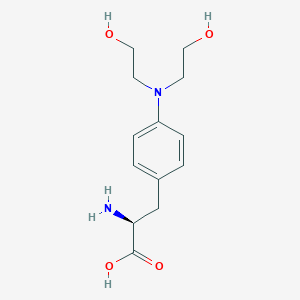

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGUXSYETMNGJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222467 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72143-20-5 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYMELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroxy Melphalan: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxy melphalan is the final and biologically inactive degradation product of the alkylating agent melphalan. Formed via spontaneous hydrolysis in aqueous environments, its presence is a critical parameter in the stability, formulation, and pharmacokinetic analysis of its parent compound. This guide provides a comprehensive overview of the chemical structure, and physicochemical properties of dihydroxy melphalan. It details experimental protocols for its preparation via forced degradation, its quantification using liquid chromatography, and for assessing its cytotoxic profile. Furthermore, this document illustrates the key chemical pathways and experimental workflows using logical diagrams to support research and development efforts.

Introduction

Melphalan is a bifunctional alkylating agent widely used in the treatment of multiple myeloma and other malignancies.[1] Its therapeutic efficacy is dependent on the covalent bonding of its two chloroethyl groups to the N7 position of guanine in DNA, leading to the formation of interstrand cross-links, disruption of DNA replication, and ultimately, apoptosis.[1] However, melphalan is unstable in aqueous solutions, where it undergoes spontaneous hydrolysis. This degradation proceeds through an intermediate, monohydroxy melphalan, to the final product, dihydroxy melphalan.[2] Unlike the parent drug, dihydroxy melphalan is considered therapeutically inactive and non-cytotoxic.[2][3] Understanding the chemical characteristics and formation kinetics of dihydroxy melphalan is therefore essential for the development of stable melphalan formulations and for the accurate interpretation of pharmacokinetic and pharmacodynamic studies.

Chemical Structure and Properties

Dihydroxy melphalan, formally known as 4-[bis(2-hydroxyethyl)amino]-L-phenylalanine, is a derivative of L-phenylalanine where the two chloroethyl groups of melphalan have been substituted with hydroxyl groups. This substitution fundamentally alters the molecule's reactivity and biological activity.

Chemical Structure

-

IUPAC Name: (2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid

-

Synonyms: Dihydroxymelphalan, Melphalan EP Impurity A

-

Molecular Formula: C₁₃H₂₀N₂O₄

-

CAS Number: 72143-20-5

Physicochemical Properties

The key physicochemical properties of dihydroxy melphalan are summarized in the table below, with data for the parent compound, melphalan, provided for comparison.

| Property | Dihydroxy Melphalan | Melphalan | Reference(s) |

| Molecular Weight | 268.31 g/mol | 305.20 g/mol | [3] |

| Appearance | Solid (Orange to Brown) | White to buff-colored powder | [1] |

| Solubility | Slightly soluble in water and methanol | Slightly soluble in water | [1] |

| Predicted Boiling Point | 519.6 ± 50.0 °C | Not Available | |

| Predicted Density | 1.318 ± 0.06 g/cm³ | Not Available | |

| Predicted pKa | 2.12 ± 0.10 | Not Available |

Chemical Pathway: Hydrolysis of Melphalan

The formation of dihydroxy melphalan is a two-step hydrolysis process. In aqueous solution, one of the chloroethyl arms of melphalan is replaced by a hydroxyl group to form the intermediate, monohydroxy melphalan. This is followed by the hydrolysis of the second chloroethyl arm to yield the final product, dihydroxy melphalan. This degradation pathway is the primary route of non-enzymatic inactivation of melphalan.[2]

Experimental Protocols

This section provides detailed methodologies for the preparation, analysis, and cytotoxic evaluation of dihydroxy melphalan.

Protocol for Preparation of Dihydroxy Melphalan via Forced Hydrolysis

This protocol describes a method for generating dihydroxy melphalan from melphalan through forced degradation under basic conditions. This method is suitable for producing a reference standard for analytical purposes.

Objective: To hydrolyze melphalan to dihydroxy melphalan.

Materials:

-

Melphalan

-

Sodium hydroxide (NaOH), 0.01 M solution

-

Hydrochloric acid (HCl), 0.01 M solution (for neutralization)

-

Deionized water

-

Reaction vial

-

Magnetic stirrer and stir bar

-

pH meter

-

HPLC system for monitoring reaction progress

Procedure:

-

Prepare a stock solution of melphalan in a suitable solvent (e.g., methanol, if necessary for initial dissolution) at a known concentration.

-

In a reaction vial, add a specific volume of the melphalan stock solution to a larger volume of 0.01 M NaOH solution. The final concentration of melphalan should be suitable for subsequent analysis.

-

Stir the reaction mixture at room temperature (or elevated temperature, e.g., 40-60°C, to accelerate degradation).

-

Monitor the progress of the hydrolysis reaction by taking aliquots at regular time intervals (e.g., every 30 minutes).

-

Analyze the aliquots using a stability-indicating HPLC method (as described in Protocol 4.2) to track the disappearance of melphalan and monohydroxy melphalan, and the appearance of dihydroxy melphalan.

-

Continue the reaction until the melphalan and monohydroxy melphalan peaks are negligible, and the dihydroxy melphalan peak has maximized. This may take several hours.

-

Once the reaction is complete, neutralize the solution to approximately pH 7 using 0.01 M HCl.

-

The resulting solution contains dihydroxy melphalan and can be used for characterization or as an analytical standard. For a solid standard, further purification steps such as preparative HPLC or crystallization would be required.

Protocol for Quantification by UPLC-MS/MS

This protocol provides a sensitive and specific method for the simultaneous quantification of melphalan, monohydroxy melphalan, and dihydroxy melphalan in a plasma matrix.

Objective: To quantify dihydroxy melphalan in biological samples.

Materials:

-

UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)

-

Reversed-phase UPLC column (e.g., XSelect HSS T3, 2.1 × 50 mm, 5 µm)[4]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Internal Standard (IS): Melphalan-d8

-

Human plasma (for calibration standards and quality controls)

-

Acetonitrile (for protein precipitation)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 20 µL of the internal standard solution (Melphalan-d8).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

UPLC-MS/MS Conditions:

-

Column: XSelect HSS T3, 2.1 × 50 mm, 5 µm[4]

-

Flow Rate: 0.5 mL/min[4]

-

Injection Volume: 5 µL

-

Gradient Elution:

-

Start with 5% Mobile Phase B.

-

Ramp to 95% B over 3 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and re-equilibrate for 1 minute.

-

(Total run time: 5 minutes)

-

-

Mass Spectrometry (Positive ESI, MRM mode):

-

Dihydroxy Melphalan: m/z 269.3 → 251.8

-

Monohydroxy Melphalan: m/z 287.1 → 228.0

-

Melphalan: m/z 305.1 → 287.7

-

Melphalan-d8 (IS): m/z 313.1 → 295.7

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of dihydroxy melphalan in the unknown samples by interpolation from the calibration curve.

-

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to confirm the lack of cytotoxic activity of dihydroxy melphalan compared to its parent compound.

Objective: To assess the effect of dihydroxy melphalan on the viability of a cancer cell line.

Materials:

-

Human cancer cell line (e.g., K562 leukaemia cells)[2]

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Dihydroxy melphalan (prepared as in Protocol 4.1 or from a commercial source)

-

Melphalan (as a positive control for cytotoxicity)

-

DMSO (for dissolving compounds)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture K562 cells to a logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare stock solutions of dihydroxy melphalan and melphalan in DMSO.

-

Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from low micromolar to high micromolar (e.g., 0.1 µM to 100 µM).[2] Include a vehicle control (medium with the same final concentration of DMSO).

-

Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for a defined period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.[5]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance_Treated / Absorbance_Control) x 100

-

-

Plot the % viability against the compound concentration to generate dose-response curves. Dihydroxy melphalan is expected to show no significant reduction in cell viability at concentrations where melphalan is highly cytotoxic.[2]

-

Conclusion

Dihydroxy melphalan is a crucial molecule in the study of melphalan. As its primary, inactive hydrolysis product, its formation represents a loss of therapeutic potential for the parent drug. The data and protocols presented in this guide provide a foundational resource for researchers in pharmacology and drug development. The detailed methodologies for its preparation, quantification, and biological assessment are essential for conducting accurate stability studies, pharmacokinetic analyses, and formulation development of melphalan-based therapies. The provided diagrams offer clear visual representations of the chemical degradation pathway and analytical workflows, facilitating a deeper understanding of the core concepts.

References

- 1. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

- 2. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

Technical Guide: Synthesis of Dihydroxy Melphalan Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy melphalan, the primary inactive metabolite of the alkylating agent melphalan, is a critical standard for pharmacokinetic and metabolic studies. Its synthesis is essential for the accurate quantification of melphalan's degradation in biological systems. This technical guide provides a comprehensive overview of the primary synthesis pathway for Dihydroxy melphalan, which proceeds through the controlled hydrolysis of melphalan. Additionally, a more complex, multi-step synthesis route is detailed for specific research applications. The protocols provided are based on established chemical principles and data from scientific literature.

Core Synthesis Pathway: Controlled Hydrolysis of Melphalan

The most direct method for producing Dihydroxy melphalan is through the controlled hydrolysis of melphalan. This process mimics the natural degradation of melphalan in aqueous environments and proceeds via a monohydroxy melphalan intermediate.[1]

Experimental Protocol: Controlled Hydrolysis

This protocol is designed to yield Dihydroxy melphalan by accelerating the natural hydrolysis process under controlled laboratory conditions.

Materials:

-

Melphalan hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-purity water

-

Heating apparatus (e.g., water bath or heating block)

-

Reaction vessel (e.g., glass vial with a screw cap)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

-

Lyophilizer (for product isolation)

Procedure:

-

Dissolution: Prepare a stock solution of melphalan hydrochloride in a minimal amount of acidic water (e.g., 0.1 M HCl) to ensure complete dissolution.

-

Reaction Setup: In a clean reaction vessel, dilute the melphalan stock solution with pre-warmed PBS (37°C) to a final concentration of 1-5 mg/mL.

-

Hydrolysis: Place the reaction vessel in a heating apparatus set to 37°C and stir the solution gently.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC. The degradation of melphalan and the formation of monohydroxy and dihydroxy melphalan can be tracked.

-

Completion and Isolation: Continue the reaction until the melphalan peak is minimal and the Dihydroxy melphalan peak is maximized. Based on published data, the half-life of melphalan under these conditions is approximately 66 minutes, and the half-life of the monohydroxy intermediate is about 58 minutes.[1] A reaction time of 8-12 hours should be sufficient for near-complete conversion.

-

Purification: Purify the resulting solution using preparative HPLC to isolate the Dihydroxy melphalan peak.

-

Lyophilization: Lyophilize the purified fraction to obtain Dihydroxy melphalan as a solid standard.

Quantitative Data: Hydrolysis Kinetics

| Parameter | Value | Reference |

| Melphalan Half-life (in cell culture medium at 37°C) | 66 minutes | [1] |

| Monohydroxy melphalan Half-life (in cell culture medium at 37°C) | 58 minutes | [1] |

Alternative Synthesis Pathway: Multi-step Synthesis

For applications requiring a de novo synthesis of Dihydroxy melphalan, a multi-step pathway starting from protected L-phenylalanine can be employed. This method offers greater control over purity and avoids the presence of any residual melphalan or monohydroxy melphalan. The key intermediate in this synthesis is 4-[bis(2-hydroxyethyl)amino]-L-phenylalanine.

Experimental Protocol: Multi-step Synthesis

This protocol outlines the synthesis of a protected form of Dihydroxy melphalan, which can then be deprotected to yield the final product.

Step 1: Synthesis of 4-Amino-N-phthaloyl-DL-phenylalanine ethyl ester hydrochloride

This intermediate is synthesized from L-phenylalanine through a series of protection and nitration/reduction steps as described in the chemical literature.

Step 2: Synthesis of 4-di(2-hydroxyethylamino)-N-phthaloyl-DL-phenylalanine ethyl ester

Materials:

-

4-Amino-N-phthaloyl-DL-phenylalanine ethyl ester hydrochloride

-

Glacial acetic acid

-

Ethylene oxide

-

Water

-

Sodium bicarbonate

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Dissolution: Suspend 4-Amino-N-phthaloyl-DL-phenylalanine ethyl ester hydrochloride in water. Add glacial acetic acid with stirring until a complete solution is obtained.

-

Hydroxyethylation: Add ethylene oxide to the solution with shaking and keep the mixture at room temperature for 24 hours.

-

Workup: Pour the reaction mixture into water and carefully add sodium bicarbonate with stirring until the solution is neutralized. A gummy precipitate will form.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

Step 3: Deprotection to yield Dihydroxy Melphalan

The final step involves the hydrolysis of the ester and the removal of the phthaloyl protecting group under acidic or basic conditions to yield Dihydroxy melphalan. This step would need to be optimized to ensure complete deprotection without degradation of the final product.

Characterization Data

Accurate characterization of the synthesized Dihydroxy melphalan standard is crucial. The following table summarizes key analytical data.

| Analysis | Expected Results | Reference |

| Molecular Formula | C13H20N2O4 | |

| Molecular Weight | 268.31 g/mol | |

| Mass Spectrometry (m/z) | 269.3 (M+H)+ | |

| HPLC Retention Time | Dependent on the specific method used. Will have a shorter retention time than melphalan and monohydroxy melphalan on a reverse-phase column. |

Visualization of the Synthesis Pathway

Hydrolysis of Melphalan

Caption: Hydrolysis pathway of Melphalan to Dihydroxy melphalan.

References

An In-depth Technical Guide to the Hydrolysis of Melphalan to Dihydroxymelphalan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melphalan, a nitrogen mustard alkylating agent, is a cornerstone in the treatment of various malignancies, including multiple myeloma. Its therapeutic efficacy is intrinsically linked to its chemical stability, as it undergoes spontaneous, non-enzymatic hydrolysis in aqueous environments, leading to the formation of pharmacologically inactive metabolites, primarily monohydroxymelphalan (MOH) and dihydroxymelphalan (DOH). This hydrolysis is a critical factor influencing the drug's bioavailability and effectiveness. This technical guide provides a comprehensive overview of the mechanism of melphalan hydrolysis, detailed experimental protocols for its investigation, and a summary of the available quantitative data on its kinetics.

The Chemical Mechanism of Melphalan Hydrolysis

The degradation of melphalan in aqueous solution is a two-step nucleophilic substitution reaction. The process is initiated by the intramolecular attack of the nitrogen atom of the bis(2-chloroethyl)amino group on the electrophilic carbon of one of the chloroethyl chains. This results in the formation of a highly reactive aziridinium ion intermediate and the release of a chloride ion. This intermediate is then susceptible to nucleophilic attack by a water molecule, leading to the formation of monohydroxymelphalan (MOH). The second chloroethyl group can then undergo the same process, forming another aziridinium ion intermediate, which is subsequently hydrolyzed to yield dihydroxymelphalan (DOH).[1] Both MOH and DOH are considered to be therapeutically inactive.[1]

The rate of this hydrolysis is significantly influenced by factors such as pH and temperature. Generally, the degradation of melphalan is accelerated at higher temperatures and is also dependent on the pH of the solution.

References

Dihydroxy Melphalan: An In-Depth Technical Guide on its In Vitro Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activity of dihydroxy melphalan, a primary hydrolysis product of the alkylating agent melphalan. While melphalan is a potent chemotherapeutic agent used in the treatment of various cancers, its efficacy is intrinsically linked to its chemical stability. This document details the mechanism of action of the parent compound, melphalan, its chemical degradation pathway to dihydroxy melphalan, and the current scientific understanding of the biological sequelae of this transformation. Experimental evidence strongly suggests that dihydroxy melphalan is an inactive metabolite, lacking the significant cytotoxic effects of its parent compound. This guide consolidates the available data, presents relevant experimental methodologies, and visualizes the key pathways and processes, offering a critical resource for researchers in oncology and drug development.

Introduction: Melphalan and its Hydrolytic Inactivation

Melphalan, a phenylalanine derivative of nitrogen mustard, is a bifunctional alkylating agent widely used in cancer therapy, particularly for multiple myeloma.[1] Its therapeutic effect is mediated by its ability to induce DNA damage in rapidly proliferating cells.[1][2] Melphalan's structure, featuring two chloroethyl groups, allows it to form covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.[3][4]

However, melphalan is susceptible to chemical degradation in aqueous solutions, such as plasma and cell culture media. It undergoes non-enzymatic hydrolysis, leading to the formation of monohydroxy melphalan and subsequently dihydroxy melphalan.[5] This chemical instability has significant implications for its therapeutic efficacy, as the hydrolysis products are considered to be biologically inactive.

The Biological Activity of Dihydroxy Melphalan: Evidence of Inactivity

Direct investigations into the biological activity of dihydroxy melphalan are limited, primarily because it is regarded as the final, inactive product of melphalan degradation. The core of its biological relevance lies in its formation representing a loss of the therapeutic potential of melphalan.

A key study investigated the effect of dihydroxy melphalan on the chemosensitivity of K562 leukemia cells to melphalan. The results demonstrated that dihydroxy melphalan had no potentiating effect on melphalan's cytotoxicity at concentrations up to 100 µg/mL.[6] This finding provides strong evidence for the lack of intrinsic cytotoxic activity of dihydroxy melphalan.

The chemical basis for this inactivity lies in the replacement of the reactive chloroethyl groups with hydroxyl groups. This transformation prevents the formation of the aziridinium ions necessary for DNA alkylation, thereby neutralizing the cytotoxic mechanism of the parent compound.

Quantitative Data Summary

The available quantitative data on the biological activity of dihydroxy melphalan is sparse, reflecting its status as an inactive metabolite. The following table summarizes the key findings regarding its lack of cytotoxic potentiation.

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| Dihydroxy melphalan | K562 | Chemosensitivity (in presence of melphalan) | Up to 100 µg/mL | No potentiation of melphalan cytotoxicity | [6] |

Experimental Protocols

While direct studies on dihydroxy melphalan are scarce, the following are detailed methodologies for key experiments used to assess the in vitro biological activity of melphalan and its derivatives. These protocols are foundational for any comparative studies or further investigation into the biological effects of melphalan metabolites.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., melphalan) and a vehicle control. Incubate for the desired time period (e.g., 48 hours).

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 20 µg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.

-

Cell Treatment: Treat cells with the test compound for the desired duration.

-

Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using specialized software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for the specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualization of Pathways and Workflows

Melphalan's Mechanism of Action and Inactivation

The following diagram illustrates the mechanism of action of melphalan, leading to apoptosis, and its competing inactivation pathway through hydrolysis to dihydroxy melphalan.

Caption: Mechanism of melphalan action and inactivation.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines the typical workflow for evaluating the cytotoxicity of a compound in vitro.

Caption: In vitro cytotoxicity experimental workflow.

Conclusion

The available scientific evidence indicates that dihydroxy melphalan is a biologically inactive hydrolysis product of melphalan. Its formation represents a critical pathway for the inactivation of the parent drug, thereby diminishing its therapeutic efficacy. While melphalan exerts its potent anticancer effects through DNA alkylation and the induction of apoptosis, dihydroxy melphalan lacks the necessary chemical reactivity to participate in these cytotoxic processes. For researchers and drug development professionals, understanding the kinetics of melphalan hydrolysis and the resulting formation of inactive dihydroxy melphalan is crucial for optimizing drug formulation, delivery, and dosing strategies to maximize the therapeutic window of this important chemotherapeutic agent. Future research in this area may focus on developing more stable analogs of melphalan that are less prone to hydrolytic degradation.

References

- 1. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dzarc.com [dzarc.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

- 5. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Dihydroxymelphalan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxymelphalan is a principal, pharmacologically inactive metabolite of the alkylating agent melphalan. Its formation is a critical aspect of melphalan's disposition in the body. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism leading to and involving dihydroxymelphalan. While direct pharmacokinetic data for dihydroxymelphalan is scarce due to its nature as a stable, inactive hydrolysis product, this document synthesizes the available information on its formation, quantification, and the pharmacokinetic profile of its parent compound, melphalan. Detailed experimental protocols for the analysis of melphalan and its metabolites are provided, alongside visualizations of the metabolic pathway and analytical workflows to support further research in this area.

Introduction

Melphalan, a phenylalanine derivative of nitrogen mustard, is a widely used chemotherapeutic agent for the treatment of multiple myeloma and other malignancies.[1] Its cytotoxic activity is mediated through the alkylation of DNA. The clinical efficacy and toxicity of melphalan are influenced by its pharmacokinetic properties, which exhibit significant inter-individual variability.[2][3] A key pathway in the elimination of melphalan is its spontaneous, non-enzymatic hydrolysis in the plasma to form monohydroxymelphalan and subsequently, the stable and inactive metabolite, dihydroxymelphalan.[4][5] Understanding the kinetics of this degradation pathway is crucial for a complete picture of melphalan's pharmacology.

Metabolism of Melphalan to Dihydroxymelphalan

Melphalan is not subject to significant enzymatic metabolism for its inactivation. Instead, it is primarily eliminated from plasma through chemical hydrolysis.[4][5] This process involves the sequential replacement of the two chloroethyl groups with hydroxyl groups. The first step yields the unstable intermediate, monohydroxymelphalan, which is then further hydrolyzed to the stable dihydroxymelphalan.[6] This spontaneous degradation is a major determinant of melphalan's half-life in vivo.[7]

dot

Pharmacokinetics

Pharmacokinetics of Melphalan (Parent Drug)

The pharmacokinetics of melphalan are characterized by high variability, which can be attributed to factors such as incomplete oral absorption and rapid hydrolysis.[4]

| Parameter | Route | Value | Species | Reference |

| Half-life (t½) | IV | 7.7 ± 3.3 min (initial) | Human | [7] |

| IV | 108 ± 20.8 min (terminal) | Human | [7] | |

| IV | 61 min (range: 40.3-132.8 min) | Human | [8] | |

| Oral | 90 ± 17 min | Human | [9] | |

| Clearance (CL) | IV | 317 ± (range: 127-797) ml/min/m² | Human | [10] |

| Volume of Distribution (Vd) | IV | 37.9 ± (range: 15.4-108) l/m² | Human | [10] |

| Bioavailability | Oral | 56% (range: 25-89%) | Human | [4] |

| Protein Binding | - | 60-90% | Human | [4] |

Table 1: Summary of Pharmacokinetic Parameters for Melphalan in Humans.

Pharmacokinetic Aspects of Dihydroxymelphalan

While specific parameters like Cmax, Tmax, and AUC for dihydroxymelphalan are not typically reported, some information regarding its properties is available:

-

Formation: Dihydroxymelphalan appears in the plasma following the administration of melphalan as a result of spontaneous hydrolysis.[5]

-

Activity: It is considered a pharmacologically inactive metabolite.

-

Protein Binding: The binding of dihydroxymelphalan to serum proteins is low, not exceeding 20%.[11] This is in contrast to its parent compound, melphalan, which is highly protein-bound.

Experimental Protocols for the Quantification of Dihydroxymelphalan

The accurate quantification of dihydroxymelphalan in biological matrices is essential for studying the metabolism and disposition of melphalan. The primary analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

dot

Sample Preparation

The initial step in the analysis of dihydroxymelphalan from biological samples involves the removal of proteins and other interfering substances.

| Method | Protocol Summary | Advantages | Disadvantages | Reference |

| Protein Precipitation | To 100 µL of plasma, add 300 µL of cold methanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. The supernatant is collected for analysis. | Simple, fast, and suitable for routine analysis. | May result in less clean samples compared to SPE. | [12] |

| Solid-Phase Extraction (SPE) | Condition a C18 SPE cartridge with methanol and water. Load the plasma sample. Wash with a weak organic solvent. Elute dihydroxymelphalan with a stronger organic solvent (e.g., acetonitrile). Evaporate the eluate and reconstitute in the mobile phase. | Provides cleaner samples, reducing matrix effects. | More time-consuming and requires specialized cartridges. | [12] |

Table 2: Comparison of Sample Preparation Methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Following sample preparation, the extract is injected into an LC-MS/MS system for separation and detection.

| Parameter | Method 1 (Reversed-Phase) | Method 2 (HILIC) | Reference |

| LC Column | C18 (e.g., 50 x 2.1 mm, 5 µm) | HILIC (e.g., 100 x 2.1 mm, 5 µm) | [12] |

| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium formate in water | [12] |

| Mobile Phase B | Acetonitrile | Acetonitrile | [12] |

| Gradient | A suitable gradient from low to high organic phase | A suitable gradient from high to low organic phase | [12] |

| Ionization | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [12] |

| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | [12] |

| MRM Transition (Example) | Precursor Ion -> Product Ion (Specific m/z values for dihydroxymelphalan and internal standard) | Precursor Ion -> Product Ion (Specific m/z values for dihydroxymelphalan and internal standard) | [12] |

Table 3: Exemplar LC-MS/MS Parameters for Dihydroxymelphalan Analysis.

Conclusion

Dihydroxymelphalan is the final, inactive product of the non-enzymatic hydrolysis of melphalan. While a thorough understanding of its own pharmacokinetic profile is limited, its formation is a key component of the parent drug's disposition. The significant inter-individual variability in melphalan pharmacokinetics underscores the importance of understanding its degradation pathways. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of dihydroxymelphalan, enabling further research into the factors that influence melphalan hydrolysis and its clinical implications. Future studies focusing on the concentration-time profiles of dihydroxymelphalan in various patient populations could provide a more complete picture of melphalan's fate in the body and potentially aid in the optimization of melphalan therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Associations of high-dose melphalan pharmacokinetics and outcomes in the setting of a randomized cryotherapy trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma pharmacokinetics of high-dose oral melphalan in patients treated with trialkylator chemotherapy and autologous bone marrow reinfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of melphalan in patients with multiple myeloma undergoing high dose therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. Kinetics of intravenous melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of high dose melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Pharmacokinetics of high-dose intravenous melphalan in patients undergoing peripheral blood hematopoietic progenitor-cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relevance of the hydrolysis and protein binding of melphalan to the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroxy melphalan CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy melphalan, a primary metabolite of the alkylating agent melphalan, serves as a critical analyte in pharmacokinetic and drug stability studies. As an inactive degradation product, its presence provides a key indicator of the hydrolysis of the parent compound, both in vitro and in vivo. This technical guide provides a comprehensive overview of Dihydroxy melphalan, including its chemical properties, analytical methodologies for its detection, and an examination of the biological context of its formation.

Core Chemical and Physical Data

A summary of the key quantitative data for Dihydroxy melphalan is presented below, offering a direct comparison with its parent compound, melphalan.

| Property | Dihydroxy Melphalan | Melphalan |

| CAS Number | 72143-20-5[1][2] | 148-82-3 |

| Molecular Formula | C₁₃H₂₀N₂O₄[1][2] | C₁₃H₁₈Cl₂N₂O₂ |

| Molecular Weight | 268.31 g/mol [1][2][3] | 305.20 g/mol |

| IUPAC Name | (S)-2-amino-3-(4-(bis(2-hydroxyethyl)amino)phenyl)propanoic acid[1] | (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

| Synonyms | 4-[Bis(2-hydroxyethyl)amino]-L-phenylalanine, Melphalan EP Impurity A[3] | L-PAM, Alkeran |

Formation via Hydrolysis

Dihydroxy melphalan is not synthesized as a therapeutic agent but is formed through the non-enzymatic hydrolysis of melphalan in aqueous solutions, including plasma.[4] This process involves the sequential replacement of the two chlorine atoms of the bis(2-chloroethyl)amino group with hydroxyl groups, proceeding through a monohydroxy melphalan intermediate. The rate of this hydrolysis is dependent on factors such as temperature and pH.

Caption: Hydrolysis pathway of Melphalan to Dihydroxy melphalan.

Experimental Protocols

Synthesis of Dihydroxy Melphalan (as a reference standard)

While Dihydroxy melphalan is primarily a metabolite, its synthesis is necessary for use as an analytical standard. A common approach involves the hydroxyethylation of a protected L-phenylalanine derivative.

Synthesis of 4-(bis-(2-hydroxyethyl)amino)-L-phenylalanine:

A general synthetic route involves the reaction of a protected 4-amino-L-phenylalanine with ethylene oxide.[5] For instance, 4-Amino-N-phthaloyl-DL-phenylalanine ethyl ester hydrochloride can be dissolved in aqueous acetic acid, followed by the addition of ethylene oxide. The mixture is typically kept at room temperature for 24 hours. The resulting 4-di(2-hydroxyethylamino)-N-phthaloyl-DL-phenylalanine ethyl ester can then be deprotected, for example, by acid hydrolysis, to yield Dihydroxy melphalan.[5] Purification is often achieved through recrystallization.

Analytical Detection and Quantification

The quantification of Dihydroxy melphalan in biological matrices is crucial for pharmacokinetic studies of melphalan. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.

UPLC-MS/MS Method for Dihydroxy Melphalan Quantification:

-

Sample Preparation: A simple protein precipitation is typically employed for plasma samples. This can be achieved by adding cold methanol to the plasma sample, followed by centrifugation to remove precipitated proteins.

-

Internal Standard: A deuterated analog of melphalan (e.g., melphalan-d8) is often used as an internal standard to ensure accuracy.

-

Chromatographic Separation: Baseline separation of Dihydroxy melphalan, monohydroxy melphalan, and melphalan can be achieved using a reversed-phase C18 column with a gradient elution. The mobile phase commonly consists of an aqueous component with a small percentage of formic acid and an organic component such as acetonitrile.

-

Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). The monitored transition for Dihydroxy melphalan is typically m/z 269.3 → 251.8.[6]

Biological Activity and Signaling Pathways

Dihydroxy melphalan is considered an inactive degradation product of melphalan.[4] The cytotoxic and therapeutic effects are attributed to the parent compound, melphalan, which acts as a bifunctional alkylating agent.

Mechanism of Action of Melphalan:

Melphalan exerts its anticancer effects by inducing DNA damage.[7] The two chloroethyl groups of melphalan can form highly reactive aziridinium ions that subsequently alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This can result in the formation of monoadducts and, more critically, interstrand and intrastrand cross-links. These DNA cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[8]

Caption: Mechanism of action of the parent compound, Melphalan.

Given that Dihydroxy melphalan lacks the reactive chloroethyl groups, it is unable to participate in DNA alkylation and is therefore considered biologically inactive in this context. Current research has not implicated Dihydroxy melphalan in any specific signaling pathways; its significance lies in its role as a biomarker for melphalan degradation.

Conclusion

Dihydroxy melphalan is a key metabolite in the study of melphalan. While biologically inactive, its accurate detection and quantification are essential for understanding the stability, degradation, and pharmacokinetics of its parent compound. The methodologies outlined in this guide provide a framework for researchers and drug development professionals working with this important chemotherapeutic agent.

References

- 1. Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Melphalan induces cardiotoxicity through oxidative stress in cardiomyocytes derived from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dzarc.com [dzarc.com]

The Critical Role of Dihydroxy Melphalan in Understanding Melphalan Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melphalan, a cornerstone of chemotherapy for various malignancies, undergoes spontaneous hydrolysis in aqueous solutions, leading to the formation of monohydroxy melphalan and subsequently dihydroxy melphalan. This degradation pathway significantly impacts the drug's stability, bioavailability, and ultimately its therapeutic efficacy. Dihydroxy melphalan, the final and inactive product of this hydrolysis cascade, serves as a critical marker in the comprehensive evaluation of melphalan's stability and degradation kinetics. This technical guide provides an in-depth exploration of the role of dihydroxy melphalan in melphalan degradation studies, detailing the chemical transformations, analytical methodologies for its quantification, and a summary of stability data. Experimental protocols and visual workflows are presented to aid researchers in designing and executing robust stability-indicating assays for melphalan.

Introduction

Melphalan is a bifunctional alkylating agent widely used in the treatment of multiple myeloma and other cancers. Its cytotoxic activity is attributed to the formation of covalent cross-links with DNA, thereby inhibiting DNA replication and transcription.[1] However, melphalan is inherently unstable in aqueous environments, including physiological fluids and intravenous infusion solutions. The primary degradation pathway is non-enzymatic hydrolysis, which leads to the sequential formation of monohydroxy melphalan and dihydroxy melphalan.[2] These hydrolysis products are considered pharmacologically inactive.[3] Therefore, understanding the kinetics and extent of melphalan degradation is paramount for ensuring optimal drug delivery and therapeutic effect. Dihydroxy melphalan, as the terminal degradation product, is a key analyte in stability studies, providing a complete picture of the degradation process.

The Degradation Pathway of Melphalan

The degradation of melphalan to dihydroxy melphalan is a two-step hydrolysis reaction. Each of the two chloroethyl groups on the melphalan molecule is susceptible to nucleophilic attack by water, leading to the substitution of a chlorine atom with a hydroxyl group.

Step 1: Formation of Monohydroxy Melphalan

The first hydrolysis step involves the conversion of melphalan to monohydroxy melphalan. This reaction is the initial and often rate-limiting step in the degradation process under certain conditions.

Step 2: Formation of Dihydroxy Melphalan

Monohydroxy melphalan is further hydrolyzed to form dihydroxy melphalan, a more polar and pharmacologically inactive compound.[2]

The following diagram illustrates this sequential degradation pathway.

Factors Influencing Melphalan Degradation

The rate of melphalan hydrolysis is significantly influenced by several factors:

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

pH: The stability of melphalan is pH-dependent, with increased degradation observed at both acidic and alkaline pHs.[4]

-

Solution Composition: The presence of salts, buffers, and proteins can affect the degradation rate. For instance, melphalan is more stable in 0.9% sodium chloride (normal saline) than in phosphate-buffered saline.

Analytical Methodologies for Dihydroxy Melphalan Quantification

Accurate quantification of dihydroxy melphalan is essential for stability studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for separating and quantifying melphalan and its degradation products. A stability-indicating HPLC method should be able to resolve melphalan, monohydroxy melphalan, and dihydroxy melphalan from each other and from any other potential impurities or excipients.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of melphalan and its metabolites in complex biological matrices like plasma.[4] This technique allows for the precise quantification of low concentrations of dihydroxy melphalan.

The following diagram outlines a general experimental workflow for the analysis of melphalan degradation.

Experimental Protocols

Protocol for In Vitro Melphalan Stability Study

This protocol describes a general procedure for assessing the stability of melphalan in an aqueous solution and monitoring the formation of dihydroxy melphalan.

-

Preparation of Melphalan Stock Solution: Prepare a stock solution of melphalan in a suitable solvent (e.g., methanol) at a known concentration.

-

Incubation: Dilute the melphalan stock solution to the desired final concentration in the test medium (e.g., 0.9% NaCl, phosphate buffer of a specific pH, or cell culture medium). Incubate the solution at a constant temperature (e.g., 25°C or 37°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.

-

Sample Quenching (if necessary): Immediately stop the degradation process by, for example, adding a cold organic solvent or freezing the sample.

-

Sample Preparation for Analysis: Prepare the samples for HPLC or LC-MS/MS analysis as described in the protocols below.

-

Analysis: Analyze the samples to determine the concentrations of melphalan, monohydroxy melphalan, and dihydroxy melphalan.

Sample Preparation for LC-MS/MS Analysis from Plasma

This protocol is adapted for the extraction of melphalan and its hydrolysis products from plasma samples.

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated melphalan).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data on Melphalan Degradation

The stability of melphalan is highly dependent on the experimental conditions. The following tables summarize representative data on melphalan degradation and the formation of its hydrolysis products.

Table 1: Half-life of Melphalan under Various Conditions

| Medium | Temperature (°C) | Half-life (hours) | Reference |

| Normal Saline (0.9% NaCl) | 21.5 | ~9.7 (t0.95 = 1.5 h) | |

| Normal Saline (0.9% NaCl) | 5 | ~133 (t0.95 = 20 h) | |

| Cell Culture Medium + 10% FBS | 37 | 1.13 ± 0.10 | |

| Cell Culture Medium | 37 | 1.1 | [2] |

Note: t0.95 is the time at which 5% of the drug has degraded.

Table 2: Representative Time-Course of Melphalan Degradation in Aqueous Solution at 37°C

| Time (hours) | % Melphalan Remaining (Approx.) | % Monohydroxy Melphalan (Approx.) | % Dihydroxy Melphalan (Approx.) |

| 0 | 100 | 0 | 0 |

| 1 | 53 | 40 | 7 |

| 2 | 28 | 45 | 27 |

| 4 | 8 | 32 | 60 |

| 8 | <1 | 10 | >90 |

Table 3: LC-MS/MS Parameters for the Analysis of Melphalan and its Hydrolysis Products

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Melphalan | 305.1 | 287.1 |

| Monohydroxy Melphalan | 287.1 | 269.1 |

| Dihydroxy Melphalan | 269.1 | 251.1 |

Conclusion

Dihydroxy melphalan is an indispensable marker in the study of melphalan degradation. Its formation signifies the completion of the hydrolysis pathway and the loss of the parent drug's cytotoxic activity. A thorough understanding of the kinetics of dihydroxy melphalan formation under various conditions is crucial for the development of stable melphalan formulations, the optimization of drug administration protocols, and the accurate interpretation of pharmacokinetic and pharmacodynamic data. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to conduct comprehensive stability studies of melphalan, ultimately contributing to the safer and more effective use of this important chemotherapeutic agent.

References

- 1. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relevance of the hydrolysis and protein binding of melphalan to the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spontaneous Degradation of Melphalan to Dihydroxymelphalan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melphalan, a bifunctional alkylating agent, is a cornerstone in the treatment of various malignancies, notably multiple myeloma. Its therapeutic efficacy is, however, intrinsically linked to its chemical stability. In aqueous solutions, melphalan undergoes spontaneous hydrolysis, a non-enzymatic degradation process, leading to the formation of monohydroxymelphalan (MOH) and subsequently dihydroxymelphalan (DOH). This degradation pathway significantly impacts the drug's potency, as the hydrolysis products are considered pharmacologically inactive.[1] A thorough understanding of the kinetics and factors influencing this degradation is paramount for optimizing drug formulation, storage, and clinical administration to ensure maximal therapeutic benefit. This guide provides a comprehensive overview of the spontaneous degradation of melphalan, detailing its chemical kinetics, influencing factors, analytical methodologies for its quantification, and the biological significance of its degradation products.

The Chemical Pathway of Melphalan Degradation

The spontaneous degradation of melphalan in aqueous environments is a sequential hydrolysis reaction. The two chloroethyl groups of the nitrogen mustard moiety are susceptible to nucleophilic attack by water molecules. This process occurs in two main steps:

-

Formation of Monohydroxymelphalan (MOH): The first chloroethyl group is hydrolyzed to a hydroxyethyl group, forming the intermediate metabolite, monohydroxymelphalan.

-

Formation of Dihydroxymelphalan (DOH): The second chloroethyl group of MOH is then hydrolyzed, resulting in the formation of the final degradation product, dihydroxymelphalan.[2][3]

This degradation pathway is considered the primary mechanism of melphalan inactivation in vitro and in vivo.[4]

Kinetics of Melphalan Degradation

The hydrolysis of melphalan follows first-order kinetics. The rate of degradation is dependent on various factors, with temperature being a critical determinant. The degradation proceeds through the formation of an unstable intermediate, monohydroxymelphalan, which in turn hydrolyzes to the stable dihydroxymelphalan.[5]

| Compound | Half-life (t½) at 37°C in Cell Culture Medium | Reference |

| Melphalan | 66 minutes | [2] |

| Monohydroxymelphalan (MOH) | 58 minutes | [2] |

Factors Influencing Melphalan Degradation

The stability of melphalan is significantly influenced by several physicochemical factors. Understanding and controlling these factors are crucial for the preparation and administration of melphalan solutions to maintain its therapeutic efficacy.

Temperature

Temperature has a profound effect on the rate of melphalan hydrolysis. The degradation rate increases rapidly with a rise in temperature.[6] Conversely, at lower temperatures, the stability of melphalan is significantly enhanced.

| Temperature | Stability of Melphalan (20 µg/mL in normal saline) | Reference |

| Room Temperature (21.5°C) | 5% loss of activity in 1.5 hours | [7] |

| 5°C | 5% loss of activity in 20 hours | [7] |

| -20°C and -35°C | Less than 5% loss of activity after 7 months | [7] |

The activation energy for the hydrolysis of melphalan in normal saline has been calculated to be 100.2 kJ/mol, which can be determined from an Arrhenius plot.[7]

pH

The rate of melphalan hydrolysis is influenced by the pH of the solution.[8] While specific pH-rate profiles are complex and can be dependent on buffer composition, it is generally understood that both acidic and basic conditions can affect the degradation rate. The reconstituted solution of melphalan for injection has a pH of approximately 6.5.[6]

Solution Composition

The composition of the aqueous solution plays a crucial role in melphalan stability.

-

Chloride Ions: The presence of chloride ions can affect the rate of hydrolysis.[9] Melphalan is found to be more stable in solutions containing sodium chloride (normal saline) compared to phosphate-buffered saline.[7]

-

Protein Binding: Melphalan binds to plasma proteins, primarily albumin. This binding can retard the hydrolysis of melphalan.[10] In human plasma at 37°C, the degradation is significantly slower compared to a simple aqueous solution.[4][11]

Concentration

Studies have shown that more concentrated solutions of melphalan tend to be more stable than diluted solutions.[12]

Experimental Protocols for Stability and Degradation Analysis

The analysis of melphalan and its degradation products, monohydroxymelphalan and dihydroxymelphalan, is predominantly carried out using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Detailed Protocol for HPLC-UV Analysis

This protocol provides a general framework for the analysis of melphalan and its degradation products using HPLC with UV detection.

4.1.1. Materials and Reagents

-

Melphalan reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid

-

Ammonium acetate

-

Triethylamine

-

Buffer salts (e.g., sodium phosphate)

4.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[13]

4.1.3. Sample Preparation (for plasma samples)

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding 500 µL of cold methanol.

-

Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean vial for injection.

4.1.4. Chromatographic Conditions

-

Mobile Phase: A gradient elution is often employed. For example, a linear gradient from 5% to 60% acetonitrile in water containing 0.05% v/v acetic acid, 0.01% v/v triethylamine, and 0.05% w/v ammonium acetate over 20 minutes.[14]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Injection Volume: 20 µL.

4.1.5. Data Analysis

-

Identify peaks based on the retention times of the reference standards for melphalan, MOH, and DOH.

-

Quantify the analytes by comparing their peak areas to a calibration curve generated from standards of known concentrations.

Detailed Protocol for LC-MS/MS Analysis

LC-MS/MS offers enhanced sensitivity and selectivity for the simultaneous quantification of melphalan and its metabolites.

4.2.1. Materials and Reagents

-

As per HPLC-UV method, with the addition of a deuterated internal standard (e.g., melphalan-d8) for improved accuracy.[15]

-

Formic acid (for mobile phase modification).

4.2.2. Instrumentation

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

A suitable analytical column (e.g., XSelect HSS T3, 2.1 x 50 mm, 5 µm).[15]

4.2.3. Sample Preparation

-

A simple protein precipitation method as described for HPLC-UV is often sufficient.[15]

4.2.4. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is common.

-

Flow Rate: Typically 0.5 mL/min.[15]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4.2.5. Data Analysis

-

Quantification is achieved by measuring the peak area ratios of the analytes to the internal standard and comparing them to a calibration curve.

Biological Significance of Dihydroxymelphalan

Dihydroxymelphalan is considered a pharmacologically inactive degradation product of melphalan.[1] Studies have shown that dihydroxymelphalan does not potentiate the cytotoxicity of melphalan.[2] Its formation represents a detoxification pathway, as the hydrolysis of the chloroethyl groups prevents the alkylation of DNA, which is the mechanism of melphalan's anticancer activity. The binding of dihydroxymelphalan to serum proteins is significantly lower than that of melphalan, not exceeding 20%.[11]

Protocol for In Vitro Cytotoxicity Assay (LDH Release Assay)

To experimentally confirm the reduced cytotoxicity of dihydroxymelphalan, a lactate dehydrogenase (LDH) release assay can be performed.

5.1.1. Principle LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant is a common method to quantify cytotoxicity.

5.1.2. Procedure

-

Cell Seeding: Plate cancer cells (e.g., a multiple myeloma cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of melphalan (as a positive control) and dihydroxymelphalan. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.

-

Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions of a commercially available kit.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cytotoxicity relative to the controls.

Conclusion

The spontaneous degradation of melphalan to its inactive dihydroxy metabolite is a critical factor influencing its therapeutic efficacy. The rate of this hydrolysis is highly dependent on temperature, pH, and the composition of the solution. For drug development professionals and researchers, a comprehensive understanding of these degradation kinetics is essential for the development of stable formulations and for establishing appropriate storage and handling procedures. Furthermore, validated analytical methods, such as HPLC-UV and LC-MS/MS, are indispensable tools for monitoring the stability of melphalan and ensuring that the administered dose is therapeutically active. The established inactivity of dihydroxymelphalan underscores the importance of minimizing degradation to maximize the clinical benefit of melphalan-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of intravenous melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of melphalan solutions during preparation and storage. | Semantic Scholar [semanticscholar.org]

- 9. The stability of melphalan in the presence of chloride ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis and protein binding of melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relevance of the hydrolysis and protein binding of melphalan to the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. archives.ijper.org [archives.ijper.org]

- 14. A stability-indicating method for the determination of melphalan and related impurity content by gradient HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method for the Quantification of Dihydroxy Melphalan

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melphalan is a bifunctional alkylating agent used in the treatment of various cancers, including multiple myeloma and ovarian carcinoma. In aqueous solutions, melphalan is susceptible to hydrolysis, leading to the formation of monohydroxy melphalan and the stable degradation product, dihydroxy melphalan. Monitoring the concentration of dihydroxy melphalan is crucial for assessing the stability of melphalan formulations and understanding its degradation kinetics in biological matrices. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of dihydroxy melphalan.

Principle

This method utilizes hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of dihydroxy melphalan. HILIC is well-suited for the retention and separation of polar compounds like dihydroxy melphalan, which may exhibit poor retention on traditional reversed-phase columns. The use of tandem mass spectrometry provides high selectivity and allows for accurate quantification even in complex matrices such as plasma.

Experimental Protocols

1. Reagents and Materials

-

Dihydroxy melphalan reference standard

-

Melphalan reference standard

-

Internal Standard (IS), e.g., N-phenyldiethanolamine

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (for validation in biological matrices)

-

Solid Phase Extraction (SPE) cartridges

2. Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

HILIC column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm)

3. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the dihydroxy melphalan and internal standard in an appropriate solvent (e.g., methanol).

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve.

4. Sample Preparation (from Human Plasma)

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load 200 µL of plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

5. HPLC-MS/MS Method

-

Chromatographic Conditions:

-

Column: Atlantis HILIC Silica (3 µm, 2.1 x 100 mm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in water

-

Gradient: A suitable gradient to ensure separation of dihydroxy melphalan from other components. For example, start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

SRM Transitions: The specific precursor-to-product ion transitions for dihydroxy melphalan and the internal standard should be optimized. For melphalan, a transition of m/z 305 → 246 has been reported.[1] Similar optimization would be required for dihydroxy melphalan.

-

Data Presentation

The quantitative performance of the method is summarized in the table below.

| Parameter | Dihydroxy Melphalan |

| Linearity Range | 12.5 - 1000 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.998[1] |

| Precision (%RSD) | < 10%[1] |

| Accuracy (%Bias) | < 10%[1] |

| Extraction Yield | Satisfactory[2] |

Experimental Workflow

The following diagram illustrates the key steps in the quantification of dihydroxy melphalan.

Caption: Workflow for Dihydroxy Melphalan Quantification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the hydrolysis pathway of melphalan.

Caption: Melphalan Hydrolysis Pathway.

The described HILIC-LC-MS/MS method provides a robust and sensitive approach for the quantification of dihydroxy melphalan. This method is suitable for use in pharmacokinetic studies, stability testing of melphalan formulations, and therapeutic drug monitoring. The detailed protocol and performance characteristics presented in this application note offer a reliable foundation for researchers and drug development professionals working with melphalan.

References

Application Note: Quantitative Analysis of Melphalan and its Hydroxy Metabolites in Human Plasma by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anticancer agent melphalan and its primary hydrolysis metabolites, monohydroxymelphalan (MOH-melphalan) and dihydroxymelphalan (DOH-melphalan), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving melphalan, as the drug's efficacy and toxicity are related to its plasma concentrations and metabolic profile.[1] The provided protocols and data are intended for researchers, scientists, and drug development professionals.

Introduction

Melphalan, a bifunctional alkylating agent, is a cornerstone in the treatment of multiple myeloma and other malignancies.[2][3] Its therapeutic effect is derived from its ability to induce cytotoxic DNA cross-links.[2] In plasma, melphalan undergoes spontaneous, non-enzymatic hydrolysis to form less active metabolites, monohydroxymelphalan and dihydroxymelphalan.[3] The rate of this degradation is highly variable among patients, leading to significant inter-individual differences in drug exposure and response.[4] Therefore, a reliable analytical method to simultaneously measure melphalan and its hydroxy metabolites is essential for optimizing patient therapy. This LC-MS/MS method provides the necessary sensitivity, specificity, and throughput for clinical applications.[1][4]

Experimental

Materials and Reagents

-

Melphalan, Monohydroxymelphalan, and Dihydroxymelphalan reference standards

-

Melphalan-d8 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Sample Preparation

A simple protein precipitation method is employed for the extraction of melphalan and its metabolites from human plasma.[4]

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 200 µL of cold methanol containing the internal standard (Melphalan-d8).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: XSelect HSS T3 column (2.1 × 50 mm, 5 µm)[4]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.5 mL/min[4]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B